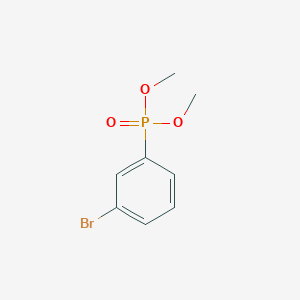

Dimethyl (3-bromophenyl)phosphonate

Description

Overview of Arylphosphonate Compounds in Modern Organic Synthesis and Chemical Research

Arylphosphonates are a class of organophosphorus compounds that have garnered considerable attention for their utility in organic synthesis and their interesting biological activities. nih.gov They serve as versatile intermediates, allowing for the creation of more complex molecules, including phosphines, phosphoramidates, and phosphorus oxides. nih.gov

The study of organophosphorus chemistry, which encompasses arylphosphonates, has a rich history. wikipedia.org Initially explored for their applications in agriculture as pesticides, the scope of these compounds has expanded dramatically. wikipedia.orgresearchgate.net The development of new synthetic methods, such as the Michaelis-Arbuzov and Hirao reactions, has been pivotal in the evolution of arylphosphonate chemistry, enabling more efficient and controlled synthesis. organic-chemistry.org These advancements have paved the way for the creation of a vast library of arylphosphonate derivatives with diverse functionalities.

Organophosphorus compounds are of immense strategic importance in the chemical sciences. wikipedia.orgjelsciences.com They are integral to the synthesis of a wide array of products, including flame retardants, plasticizers, and catalysts. researchgate.netwikipedia.org In the realm of life sciences, phosphonates are recognized as analogues of natural phosphates, which play a crucial role in biological processes. jelsciences.com This has led to their investigation and use in medicinal chemistry, with applications as antibacterial, anticancer, and antiviral agents. jelsciences.com The stable carbon-phosphorus (C-P) bond in phosphonates, compared to the more labile oxygen-phosphorus (O-P) bond in phosphates, imparts greater metabolic stability, a desirable trait for therapeutic agents. nih.gov

Position and Utility of Halogenated Arylphosphonates as Advanced Synthetic Intermediates

Halogenated arylphosphonates, such as Dimethyl (3-bromophenyl)phosphonate, represent a particularly valuable subclass of arylphosphonates. The presence of a halogen atom, in this case, bromine, provides a reactive handle for a variety of chemical transformations. This feature makes them powerful intermediates in organic synthesis.

The bromine atom on the aromatic ring can be readily substituted or used in cross-coupling reactions, such as the Suzuki and Heck reactions. This allows for the introduction of a wide range of functional groups at a specific position on the aryl ring, leading to the construction of highly substituted and complex molecules. This capability is crucial for creating new materials and developing novel drug candidates. For instance, the borylation of an aryl phosphonate (B1237965) can be followed by a Suzuki coupling to form biarylphosphonates, which are precursors to important ligands in catalysis. nih.gov

Current Research Trajectory and Emerging Frontiers in the Chemistry of this compound

Current research on this compound and related compounds is focused on expanding their synthetic utility and exploring new applications. Scientists are actively developing more efficient and selective methods for their synthesis and functionalization. This includes the use of modern catalytic systems to perform reactions under milder conditions with greater functional group tolerance.

Emerging frontiers include the incorporation of these building blocks into advanced materials, such as polymers and organic light-emitting diodes (OLEDs), where the phosphonate group can influence properties like thermal stability and electronic characteristics. Furthermore, the exploration of their potential in medicinal chemistry continues, with researchers designing and synthesizing new derivatives to probe biological targets and develop novel therapeutic strategies. The ability to precisely modify the structure of this compound makes it a valuable tool in the ongoing quest for new molecules with tailored properties and functions.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrO3P |

|---|---|

Molecular Weight |

265.04 g/mol |

IUPAC Name |

1-bromo-3-dimethoxyphosphorylbenzene |

InChI |

InChI=1S/C8H10BrO3P/c1-11-13(10,12-2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |

InChI Key |

KCKFAUAYLVUMOI-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1=CC(=CC=C1)Br)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Dimethyl 3 Bromophenyl Phosphonate

Reactivity at the Aryl Bromide Moiety

The bromine atom attached to the sp²-hybridized carbon of the phenyl ring is the principal site of reactivity for Dimethyl (3-bromophenyl)phosphonate. Its susceptibility to oxidative addition by transition metal catalysts, particularly palladium(0), makes it an excellent electrophilic partner in numerous cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is a competent substrate for these transformations. The phosphonate (B1237965) moiety is generally stable under the conditions required for these reactions, allowing for the selective functionalization of the aryl bromide.

The Suzuki-Miyaura coupling is a highly efficient method for creating biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govwikipedia.org this compound can be effectively coupled with a wide range of aryl- and heteroarylboronic acids to generate functionalized biaryl phosphonates. d-nb.infonih.gov These products are valuable as precursors to phosphine (B1218219) ligands and as motifs in medicinal chemistry and materials science. ncl.ac.ukresearchgate.net

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), and a phosphine ligand. The choice of ligand, base, and solvent is crucial for achieving high yields.

Typical Suzuki-Miyaura Reaction Conditions:

| Parameter | Description |

| Aryl Halide | This compound |

| Coupling Partner | Arylboronic acid or its ester derivatives (e.g., pinacol (B44631) boronate) |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(PPh₃)₄ (0.5-5 mol%) |

| Ligand | Triphenylphosphine (B44618) (PPh₃), SPhos, XPhos, or other biaryl phosphines |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | 80-120 °C |

Table 1: Examples of Suzuki-Miyaura Coupling with this compound This table is illustrative and based on typical outcomes for Suzuki-Miyaura reactions involving aryl bromides.

| Boronic Acid Partner | Product |

|---|---|

| Phenylboronic acid | Dimethyl (biphenyl-3-yl)phosphonate |

| 4-Methoxyphenylboronic acid | Dimethyl (4'-methoxybiphenyl-3-yl)phosphonate |

| Thiophene-2-boronic acid | Dimethyl (3-(thiophen-2-yl)phenyl)phosphonate |

| Pyridine-3-boronic acid | Dimethyl (3-(pyridin-3-yl)phenyl)phosphonate |

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine, which can also serve as the solvent. organic-chemistry.org this compound serves as the aryl halide component, reacting with various terminal alkynes to yield 3-(alkynylphenyl)phosphonates. These products are useful intermediates in the synthesis of complex organic materials and pharmaceutical compounds.

The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. wikipedia.org Bulky, electron-rich phosphine ligands can enhance catalyst efficiency, sometimes enabling the reaction to proceed at room temperature. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling with this compound This table is illustrative and based on typical outcomes for Sonogashira reactions involving aryl bromides.

| Alkyne Partner | Product | Typical Catalytic System |

|---|---|---|

| Phenylacetylene | Dimethyl (3-(phenylethynyl)phenyl)phosphonate | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Trimethylsilylacetylene | Dimethyl (3-((trimethylsilyl)ethynyl)phenyl)phosphonate | Pd(PPh₃)₄, CuI, i-Pr₂NH |

| 1-Hexyne | Dimethyl (3-(hex-1-yn-1-yl)phenyl)phosphonate | PdCl₂(PPh₃)₂, CuI, Et₃N/DMF |

| Propargyl alcohol | Dimethyl (3-(3-hydroxyprop-1-yn-1-yl)phenyl)phosphonate | Pd(PPh₃)₄, CuI, Et₃N |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene. wikipedia.org When this compound is used, it allows for the synthesis of various (3-vinylphenyl)phosphonate derivatives. The reaction typically results in the arylation of the less substituted carbon of the alkene double bond, and the products are predominantly the E-isomer due to the syn-addition and syn-elimination steps in the mechanism. organic-chemistry.orgyoutube.com

The reaction is versatile, although alkenes bearing electron-withdrawing groups, such as acrylates and styrenes, are often ideal substrates. thieme-connect.de

Table 3: Examples of Heck Reaction with this compound This table is illustrative and based on typical outcomes for Heck reactions involving aryl bromides.

| Alkene Partner | Product | Typical Reaction Conditions |

|---|---|---|

| Styrene | Dimethyl (E)-(3-styrylphenyl)phosphonate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, 100 °C |

| Methyl acrylate | Methyl (E)-3-(3-(dimethoxyphosphoryl)phenyl)acrylate | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C |

| 1-Octene | Dimethyl (3-(oct-1-en-2-yl)phosphonate) & (E)-(3-(oct-1-en-1-yl)phenyl)phosphonate | PdCl₂, NaOAc, NMP, 140 °C |

The high utility of this compound in the aforementioned cross-coupling reactions stems from the principle of chemoselectivity. The palladium catalyst selectively activates the carbon-bromine (C-Br) bond over other potentially reactive sites in the molecule, such as carbon-hydrogen (C-H) or carbon-phosphorus (C-P) bonds.

The oxidative addition of the palladium(0) catalyst into the C(sp²)-Br bond is the key initiation step for the Suzuki, Sonogashira, and Heck catalytic cycles. This step is kinetically and thermodynamically favorable compared to the activation of the stronger and less polarized C-H bonds on the aromatic ring under standard cross-coupling conditions. While C-H activation is a powerful synthetic tool, it typically requires different catalysts, ligands, and reaction conditions specifically designed for that purpose. ncl.ac.uk Similarly, the C-P bond is robust and does not typically undergo cleavage under these palladium-catalyzed conditions. This predictable reactivity allows for the targeted modification of the aryl ring at the site of bromination, preserving the valuable phosphonate functionality for subsequent transformations or as a key feature in the final product. documentsdelivered.com

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. For this reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlumenlearning.com These groups stabilize the negative charge of the intermediate Meisenheimer complex. lumenlearning.com

In this compound, the phosphonate group is electron-withdrawing. However, it is located meta to the bromine atom. This positioning does not allow for direct resonance stabilization of the negative charge that would form from a nucleophilic attack at the carbon bearing the bromine. masterorganicchemistry.com Consequently, the addition-elimination pathway is significantly disfavored compared to substrates with ortho/para activation.

While challenging, SNAr could potentially be forced under harsh conditions (high temperature and pressure) or proceed through an alternative elimination-addition (benzyne) mechanism if a very strong base (e.g., NaNH₂) is used. youtube.com The benzyne (B1209423) mechanism involves the deprotonation of a hydrogen ortho to the bromine, followed by the elimination of bromide to form a highly reactive benzyne intermediate. However, for a substrate like this compound, the palladium-catalyzed cross-coupling reactions described previously are far more common, efficient, and selective methods for functionalizing the C-Br bond.

Formation and Reactions of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a bromine atom on the phenyl ring of this compound provides a handle for the generation of highly reactive organometallic intermediates. These reagents are powerful nucleophiles and are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation: The reaction of an organic halide with magnesium metal in an anhydrous ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is a classic method for preparing organomagnesium compounds, known as Grignard reagents. youtube.comwisc.edu In the case of this compound, the aryl bromide can be converted to the corresponding Grignard reagent, (3-(dimethoxyphosphoryl)phenyl)magnesium bromide. This reaction involves the insertion of magnesium metal into the carbon-bromine bond. youtube.com The ether solvent is crucial as it solvates and stabilizes the Grignard reagent through coordination of the oxygen lone pairs to the magnesium atom. wisc.edu

Organolithium Reagent Formation: Alternatively, organolithium reagents can be formed through lithium-halogen exchange. This is typically achieved by treating the aryl bromide with two equivalents of an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF. chemicalbook.com This method can generate the (3-(dimethoxyphosphoryl)phenyl)lithium species. Direct reaction with lithium metal is also a viable pathway. youtube.com

Once formed, these organometallic derivatives of this compound can participate in a variety of subsequent reactions:

Reactions with Carbonyls: As strong nucleophiles, they readily attack the electrophilic carbon of aldehydes and ketones in a nucleophilic addition reaction, leading to the formation of secondary and tertiary alcohols, respectively, after an acidic workup. youtube.com

Cross-Coupling Reactions: They are excellent partners in transition metal-catalyzed cross-coupling reactions. For instance, they can be used in Suzuki couplings (after transmetalation to a boronic acid or ester) or Negishi couplings (after transmetalation with a zinc salt like ZnCl₂) to form new C-C bonds with various organic halides. wisc.edu

Reactivity of the Dimethyl Phosphonate Moiety

The dimethyl phosphonate group exhibits its own characteristic reactivity, distinct from the aryl bromide portion of the molecule. Key transformations include its role in carbon-carbon double bond formation and its hydrolysis to a phosphonic acid.

A Note on Substrate Structure for the Horner-Wadsworth-Emmons Reaction: The canonical Horner-Wadsworth-Emmons (HWE) reaction requires the formation of a phosphonate-stabilized carbanion by deprotonating a carbon atom that is alpha to the phosphonate group. The specified compound, this compound, has the phosphorus atom directly bonded to the aromatic ring and therefore lacks the necessary alpha-protons for this reaction. However, a structurally similar compound, Dimethyl ((3-bromophenyl)methyl)phosphonate , possesses a methylene (B1212753) (-CH₂-) bridge between the phenyl ring and the phosphonate group. This methylene group provides the acidic alpha-protons required for the HWE reaction. The following sections will discuss the HWE reactivity of this related compound to fulfill the requested outline.

Horner-Wadsworth-Emmons (HWE) Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones with a high degree of stereocontrol. researchgate.net It involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. wikipedia.orgrsc.org The carbanion derived from a benzylphosphonate, such as Dimethyl ((3-bromophenyl)methyl)phosphonate, is stabilized by both the phosphonate and the adjacent phenyl ring, making it a suitable reagent for this transformation. The primary advantages of the HWE reaction over the classic Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble dialkylphosphate byproduct. alfa-chemistry.comorganic-chemistry.org

A key feature of the HWE reaction is its ability to control the stereochemistry of the resulting alkene.

(E)-Alkene Synthesis: Standard HWE conditions typically favor the formation of the thermodynamically more stable (E)-alkene, often with high selectivity. organic-chemistry.orgnrochemistry.com The reaction of a stabilized phosphonate carbanion with an aldehyde generally proceeds with a high preference for the trans product. wikipedia.org Several factors can be tuned to maximize (E)-selectivity, including the use of non-dissociating bases (e.g., NaH), Li or Na cations, and higher reaction temperatures, which promote equilibration of the intermediates to the more stable anti-configuration. wikipedia.org Aromatic aldehydes are particularly biased toward producing (E)-alkenes. wikipedia.org

(Z)-Alkene Synthesis: Achieving high (Z)-selectivity requires specific modifications to the standard protocol. The Still-Gennari modification is a prominent method for synthesizing (Z)-alkenes. youtube.com This approach utilizes phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl) esters) in combination with strongly dissociating reaction conditions, such as potassium hexamethyldisilazide (KHMDS) as the base with 18-crown-6 (B118740) in THF at low temperatures. wikipedia.orgnrochemistry.com The electron-withdrawing groups are believed to accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-isomer. nrochemistry.comnih.gov

| Desired Isomer | Phosphonate Reagent Type | Typical Base | Solvent/Additives | General Outcome |

|---|---|---|---|---|

| (E)-Alkene (trans) | Standard (e.g., Dimethyl or Diethyl esters) | NaH, NaOMe, BuLi | THF, DME | Thermodynamically controlled, favors (E)-isomer. wikipedia.orgorganic-chemistry.org |

| (Z)-Alkene (cis) | Still-Gennari (e.g., Bis(trifluoroethyl) esters) | KHMDS, NaHMDS | THF / 18-crown-6 | Kinetically controlled, favors (Z)-isomer. wikipedia.orgnrochemistry.comyoutube.com |

The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This enhanced reactivity allows them to react successfully with a broad range of electrophiles.

Aldehydes: The reaction is highly efficient with a wide variety of aldehydes, including aliphatic and aromatic aldehydes. researchgate.net

Ketones: A significant advantage of the HWE reaction is its ability to react with ketones, including sterically hindered ketones that are often poor substrates in the Wittig reaction. nrochemistry.comresearchgate.net While reactions with ketones can be less stereoselective than those with aldehydes, specific conditions have been developed to control the outcome. researchgate.netresearchgate.net

The mechanism of the HWE reaction is key to understanding its stereochemical outcome. wikipedia.org

Deprotonation: The reaction begins with the deprotonation of the phosphonate at the alpha-carbon by a base to form a nucleophilic phosphonate carbanion. wikipedia.orgnrochemistry.com

Nucleophilic Addition: The carbanion then adds to the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric betaine-like intermediates. wikipedia.orgnih.gov Under conditions that allow for equilibration (e.g., using NaH), the thermodynamically more stable anti-betaine is favored.

Oxaphosphetane Formation and Elimination: The betaine (B1666868) intermediate undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgnih.gov This intermediate then collapses, eliminating a water-soluble dialkyl phosphate (B84403) salt and forming the C=C double bond of the alkene product. wikipedia.org The stereochemistry of the alkene is determined by the geometry of the oxaphosphetane as it undergoes syn-elimination. The transition state leading to the trans-olefin is generally lower in energy, explaining the common preference for (E)-alkenes. alfa-chemistry.comnih.gov

Hydrolysis to Phosphonic Acids and Salts

The dimethyl ester of this compound can be readily hydrolyzed to the corresponding phosphonic acid, (3-bromophenyl)phosphonic acid. uni.lu This transformation is important as phosphonic acids are valuable intermediates and can exhibit biological activity. nih.gov

Transesterification and Other Ester Modifications

The dimethyl phosphonate moiety of this compound can undergo several transformations, with transesterification being a primary example. This reaction involves the exchange of the methoxy (B1213986) groups for other alkoxy or aryloxy groups, which is typically achieved by reacting the phosphonate with an excess of the desired alcohol or phenol (B47542) in the presence of a catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions. Common catalysts include sodium or potassium alkoxides, and the reaction is often driven to completion by removing the methanol (B129727) byproduct.

Another significant ester modification is the hydrolysis of the dimethyl phosphonate to the corresponding phosphonic acid. This is generally accomplished under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, followed by acidification, is a common method. Alternatively, acidic hydrolysis can be employed. These transformations from the phosphonate ester to different esters or the phosphonic acid are fundamental for altering the solubility, coordination properties, and reactivity of the molecule.

A key reaction for converting the P-O-C linkage to a P-C bond is the Pudovik reaction, which involves the addition of the P-H bond of a dialkyl phosphite (B83602) to a carbonyl group. While not a direct modification of the existing ester, it represents a pathway to synthesize phosphonates. The Arbuzov reaction is another cornerstone of phosphonate synthesis, involving the reaction of a trialkyl phosphite with an alkyl halide.

The following table summarizes common ester modifications for dialkyl phosphonates, which are applicable to this compound.

| Reaction | Reagents | Product | Typical Conditions |

| Transesterification | Alcohol (R'OH), Catalyst (e.g., NaOR') | Dialkyl (3-bromophenyl)phosphonate | Heat, removal of methanol |

| Basic Hydrolysis | Base (e.g., NaOH), then Acid (e.g., HCl) | (3-bromophenyl)phosphonic acid | Room temperature to reflux |

| Acidic Hydrolysis | Strong acid (e.g., HBr, HCl) | (3-bromophenyl)phosphonic acid | Heat |

Reactivity as a Phosphorylating Agent

While dialkyl phosphonates are not typically the most reactive phosphorylating agents compared to species like phosphoryl chlorides, they can be used to introduce the phosphonate group onto other molecules under certain conditions. The reactivity of the phosphorus center in this compound is moderated by the electron-withdrawing nature of the attached phenyl ring.

The phosphorus atom in the phosphonate group is electrophilic and can react with strong nucleophiles. For instance, in the presence of a very strong base, the phosphonate can be deprotonated at one of the methyl groups, creating a carbanion that can then participate in further reactions. However, a more common role for phosphonates in phosphorylation is as a precursor to more reactive species. For example, conversion to the corresponding phosphonochloridate would significantly enhance its phosphorylating capability.

The primary utility of this compound in this context is often as a stable precursor that can be converted in situ to a more reactive phosphorylating agent, or as a substrate in reactions where the phosphonate group itself is modified to facilitate the phosphorylation of other substrates.

Chemoselectivity and Regioselectivity in Dual-Functionalized Systems

The presence of two distinct functional groups—the bromine atom and the dimethyl phosphonate—on the same aromatic ring makes the chemoselectivity and regioselectivity of reactions involving this compound a critical consideration for synthetic chemists. The ability to selectively transform one group while leaving the other intact is paramount for its use as a versatile building block.

Ortho-Functionalization Strategies

The phosphonate group can act as a directing group in ortho-functionalization reactions. This is typically achieved through directed ortho-metalation (DoM), where a strong base, such as an organolithium reagent, is used to deprotonate the aromatic ring at the position ortho to the directing group. In the case of this compound, the phosphonate is a potential meta-directing group under electrophilic aromatic substitution conditions, but in DoM, it can direct lithiation to one of the ortho positions. However, the presence of the bromine atom complicates this, as lithium-halogen exchange is a competing and often faster reaction.

To achieve selective ortho-functionalization without interference from the bromine, a common strategy involves a halogen-dance reaction or the use of specific bases and reaction conditions that favor deprotonation over metal-halogen exchange. Subsequent reaction with an electrophile introduces a new substituent at the ortho position.

The following table outlines a general approach to ortho-functionalization:

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Metalation | Strong Base (e.g., LDA, n-BuLi) | Lithiated intermediate | Generation of a nucleophilic center ortho to the phosphonate |

| 2. Electrophilic Quench | Electrophile (e.g., CO2, R-X) | Ortho-substituted product | Introduction of a new functional group |

Applications As a Pivotal Intermediate in Advanced Organic Synthesis

Construction of Highly Substituted Aromatics and Heterocycles

The presence of a bromine atom on the phenyl ring of dimethyl (3-bromophenyl)phosphonate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the straightforward construction of highly substituted aromatic systems.

Research Findings:

Suzuki-Miyaura Coupling: The bromo group can be readily coupled with a variety of aryl or vinyl boronic acids and their esters. This reaction is one of the most efficient methods for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. For example, coupling this compound with another arylboronic acid can generate complex biaryl phosphonates. These structures can serve as precursors to important ligands or biologically active molecules. Studies have demonstrated that palladium complexes with specialized phosphine (B1218219) ligands are effective for coupling aryl halides, and similar conditions are applicable to substrates like this compound. academie-sciences.frprinceton.edu

Heck Coupling: The Heck reaction allows for the coupling of the aryl bromide with alkenes to introduce vinyl groups onto the aromatic ring. wikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing stilbenes, cinnamates, and other olefinic compounds. The resulting vinylated phenylphosphonate (B1237145) can then undergo further transformations, such as cyclization or oxidation, to yield more complex scaffolds.

Heterocycle Synthesis: The compound is a key starting material for building phosphorus-containing heterocycles. beilstein-journals.orgchim.it For instance, the bromo group can be converted into other functionalities, such as an azide (B81097) or an amine, which can then participate in intramolecular cyclization reactions to form heterocycles like benzophospholes or other fused ring systems. In one documented strategy, a three-component reaction involving an acetylenic aldehyde, an amine, and a dialkyl phosphonate (B1237965), followed by a palladium-catalyzed cyclization, yields isoindol-1-yl)phosphonates. beilstein-journals.org This highlights how the dual functionality can be leveraged in a programmed fashion to build complex heterocyclic frameworks.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides This table illustrates general reaction types applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos/XPhos | Biaryl Phosphonate | academie-sciences.fr |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Stilbenyl Phosphonate | wikipedia.orgthieme-connect.de |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynylphenyl Phosphonate | nih.gov |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | Aminophenyl Phosphonate | reddit.com |

Synthesis of Complex Olefinic Scaffolds via HWE Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgalfa-chemistry.com While this compound is not a direct HWE reagent itself, it serves as an essential precursor to the necessary phosphonates.

Research Findings:

A standard HWE reagent requires a carbanion-stabilizing group (e.g., ester, nitrile, ketone) adjacent to the phosphonate. youtube.com this compound can be elaborated into such a reagent through a multi-step sequence. A common strategy involves:

Functionalization at the Bromine Position: Using the bromine as a synthetic handle, a formyl group (-CHO) can be introduced onto the aromatic ring via a lithium-halogen exchange followed by quenching with dimethylformamide (DMF), or through a palladium-catalyzed formylation reaction.

Arbusov Reaction: The resulting 3-formylphenyl bromide can be converted into a benzylic phosphonate. This is typically achieved by first reducing the aldehyde to a benzyl (B1604629) alcohol, converting the alcohol to a benzyl bromide, and then reacting it with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) in a Michaelis-Arbuzov reaction.

HWE Olefination: The newly synthesized benzylic phosphonate, now bearing a phosphonate group on a benzylic carbon, is a fully functional HWE reagent. It can be deprotonated with a suitable base (e.g., NaH, KHMDS) and reacted with various aldehydes and ketones to construct complex olefinic scaffolds with high (E)-selectivity. organic-chemistry.org

This indirect pathway underscores the utility of this compound as a stable, storable starting material that provides access to more elaborate HWE reagents.

Precursor for Phosphorus-Containing Ligands in Catalysis

Phosphorus-containing ligands, particularly phosphines, are paramount in homogeneous catalysis due to their ability to fine-tune the electronic and steric properties of a metal center. This compound is a valuable starting point for synthesizing novel phosphonate and phosphine ligands. nih.govliv.ac.uk

Research Findings:

Synthesis of Biaryl Phosphine Ligands: Many state-of-the-art phosphine ligands feature a biaryl backbone (e.g., Buchwald-type ligands). A Suzuki or similar cross-coupling reaction using this compound as one of the coupling partners can generate a biaryl phosphonate. reddit.com The phosphonate group can then be reduced to a phosphine using a reducing agent like trichlorosilane (B8805176) (HSiCl₃) or aluminum hydrides. This approach allows for the modular synthesis of a library of ligands by varying the coupling partner.

Direct Phosphonylation: Nickel-catalyzed C-P cross-coupling reactions can be used to directly phosphonylate aryl bromides with reagents like triisopropyl phosphite. beilstein-journals.orgresearchgate.net This provides an alternative route to more complex aryl phosphonate structures that can be used as ligands themselves or further modified.

Hemilabile Ligands: The phosphonate group can act as a hemilabile coordinating group. For instance, α-aminophosphonates derived from heterocyclic systems have been shown to act as effective ligands in palladium-catalyzed Suzuki-Miyaura couplings. academie-sciences.fr Starting from this compound, one could introduce an amino-heterocyclic moiety at the bromine position to create novel ligand architectures where the phosphonate oxygen and a heteroatom can coordinate to the metal center.

Integration into Multi-Component Reactions (MCRs) and Tandem Processes

The bifunctional nature of this compound makes it an excellent candidate for use in multi-component reactions (MCRs) and tandem (or cascade) catalytic processes, which enhance synthetic efficiency by forming multiple bonds in a single operation. beilstein-journals.orgallfordrugs.com

Research Findings:

Sequential Tandem Reactions: A powerful strategy involves a sequence where each functional group reacts in a distinct, programmed step. For example, the bromo- group could first participate in a Heck or Sonogashira coupling, and the product of this reaction could then undergo a subsequent transformation involving the phosphonate group or a newly installed functionality. A tandem Heck-arylation/isomerization process has been used to transform cinnamyl alcohol into saturated arylated aldehydes, demonstrating the potential for such sequential transformations. nih.gov

Phosphonate-Involved MCRs: Several MCRs have been developed for the synthesis of complex heterocyclic phosphonates. researchgate.net A notable example is the Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a dialkyl phosphite to form α-aminophosphonates. While this compound is not a direct component, it can be converted to an aldehyde (as described in 4.2), which can then be used in such an MCR to generate a complex product that still retains the bromine for further functionalization.

Utilization in Asymmetric Synthetic Methodologies for Chiral Compounds

The synthesis of enantiomerically pure compounds is a central goal of modern chemistry, particularly for pharmaceutical applications. This compound can be a key precursor in several asymmetric synthetic strategies.

Research Findings:

Chiral Ligand Synthesis: As detailed in section 4.3, the compound is a precursor to phosphorus ligands. By synthesizing chiral versions of these ligands, for example by using chiral backbones or resolving racemic mixtures, one can create powerful tools for asymmetric catalysis. Phosphoramidites, which are readily derived from phosphonates, have proven to be exceptional ligands for a wide range of copper- and rhodium-catalyzed asymmetric reactions, including conjugate additions and hydrogenations. nih.govnih.gov

Precursor to Chiral Phosphonates: The development of methods for the catalytic asymmetric synthesis of C-chiral phosphonates is an active area of research. mdpi.com These methods often involve the asymmetric addition of a phosphite to an imine or an α,β-unsaturated system. This compound can be chemically modified to create substrates for these reactions, thereby enabling access to chiral phosphonate products. For example, recent work has shown the asymmetric reductive cross-coupling of α-bromophosphonates with vinyl bromides to produce valuable chiral allylic phosphonates. researchgate.net

Substrate-Directed Synthesis: The phosphonate group itself can act as a directing group to control the stereochemistry of reactions on a tethered substrate. While less common for an aryl phosphonate, this principle is well-established in asymmetric synthesis and represents a potential avenue for future applications of this compound.

Computational and Theoretical Investigations of Dimethyl 3 Bromophenyl Phosphonate Chemistry

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity. Molecular orbital (MO) theory offers a framework for understanding how electrons are distributed within a molecule. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier molecular orbitals (FMOs) are crucial in predicting a molecule's chemical reactivity and the types of reactions it will undergo. nih.govaimspress.com

The energy gap between the HOMO and LUMO is a significant parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, greater polarizability, and lower kinetic stability. nih.govaimspress.com For Dimethyl (3-bromophenyl)phosphonate, computational studies can determine these energy values, providing a quantitative measure of its reactivity. For instance, DFT calculations can be used to compute the HOMO and LUMO energies. aimspress.comresearchgate.netresearchgate.net

The spatial distribution of the HOMO and LUMO is also informative. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). nih.gov In this compound, the HOMO is likely to be located on the electron-rich aromatic ring, while the LUMO may be centered on the phosphorus atom and the C-Br bond.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.netresearchgate.net These maps use a color scale to indicate regions of positive and negative electrostatic potential. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the phosphonate (B1237965) group and the bromine atom, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. nih.gov

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic and organophosphorus chemistry. researchgate.netrsc.org DFT calculations can provide detailed information about the energetics and geometries of reactants, transition states, and products, allowing for a comprehensive understanding of a reaction pathway. researchgate.net

For reactions involving this compound, such as cross-coupling reactions or nucleophilic substitutions, DFT can be employed to:

Identify Intermediates and Transition States: By mapping the potential energy surface of a reaction, DFT can locate stable intermediates and the high-energy transition states that connect them.

Determine Reaction Pathways: DFT calculations can help to distinguish between different possible reaction mechanisms by comparing their activation energies. The pathway with the lowest activation energy is generally the most favorable. rsc.org

Investigate Regioselectivity and Stereoselectivity: In reactions where multiple products can be formed, DFT can be used to predict the major product by calculating the relative energies of the different transition states leading to each product. researchgate.net

Transition State Analysis and Energy Profiles for Key Transformations

A key aspect of using DFT to study reaction mechanisms is the analysis of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having one imaginary vibrational frequency. researchgate.net By examining the geometry of the transition state, chemists can gain insight into the bonding changes that occur during the reaction.

Rationalization of Observed Reactivity and Selectivity

DFT calculations can provide a theoretical basis for experimentally observed reactivity and selectivity. For instance, if a particular reaction involving this compound shows a high degree of regioselectivity, DFT can be used to explain this by demonstrating that the transition state leading to the observed product is significantly lower in energy than the transition states leading to other possible products. researchgate.net

The electronic properties of the starting material, as revealed by HOMO-LUMO analysis and MEP maps, can also be used to rationalize its reactivity. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the molecule's reactivity, and these effects can be quantified and understood through DFT calculations. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure, or conformation, of a molecule can have a significant impact on its physical and chemical properties. This compound can exist in various conformations due to rotation around its single bonds. Computational methods can be used to perform a conformational analysis, which involves identifying the most stable conformations and determining their relative energies. dtic.mil

Intermolecular interactions are the forces that exist between molecules. These interactions are crucial in determining the properties of a substance in its condensed phases (liquid and solid). For this compound, important intermolecular interactions could include:

Dipole-dipole interactions: Due to the polar nature of the P=O and C-Br bonds.

van der Waals forces: Which are present between all molecules.

Hydrogen bonding: Although this compound does not have any traditional hydrogen bond donors, the oxygen atoms of the phosphonate group can act as hydrogen bond acceptors.

π-π stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions in the solid state. nih.gov This analysis provides a graphical representation of the close contacts between molecules in a crystal, highlighting the most significant interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic properties of molecules, such as their NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.netijcce.ac.ir These predicted spectra can then be compared with experimentally measured spectra to validate the computational model and to aid in the interpretation of the experimental data.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. ijcce.ac.ir By comparing the calculated and experimental ¹H, ¹³C, and ³¹P NMR spectra of this compound, one can confirm the molecular structure and assign the observed signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule, such as the P=O stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. ijcce.ac.ir This can provide information about the electronic transitions within the molecule.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various electronic and structural properties of a molecule. researchgate.netethz.chnih.gov These descriptors can be used to develop quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), which are mathematical models that relate the chemical structure of a molecule to its biological activity or physical properties. nih.gov

For this compound and related compounds, a variety of quantum chemical descriptors can be calculated, including:

| Descriptor | Description |

| HOMO and LUMO energies | Related to electron-donating and electron-accepting abilities. |

| HOMO-LUMO gap | An indicator of chemical reactivity and stability. nih.gov |

| Ionization potential (I) | The energy required to remove an electron. |

| Electron affinity (A) | The energy released when an electron is added. |

| Electronegativity (χ) | A measure of the ability of an atom to attract electrons. |

| Hardness (η) and Softness (S) | Related to the resistance to change in electron distribution. |

| Electrophilicity index (ω) | A measure of the electrophilic character of a molecule. nih.gov |

| Dipole moment | A measure of the overall polarity of the molecule. researchgate.net |

| Mulliken and Hirshfeld charges | Provide information about the charge distribution within the molecule. researchgate.netnih.gov |

By calculating these descriptors for a series of related phosphonate compounds and correlating them with their observed reactivity in a particular reaction, it is possible to develop a QSAR model. This model can then be used to predict the reactivity of new, untested compounds, thereby guiding the design of new molecules with desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies in Phosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of dimethyl (3-bromophenyl)phosphonate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H, ¹³C, and ³¹P NMR for Connectivity and Functional Group Characterization

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR, are foundational for confirming the identity and purity of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring and a characteristic doublet for the methoxy (B1213986) (–OCH₃) protons due to coupling with the phosphorus nucleus. The integration of these signals would confirm the ratio of aromatic to methoxy protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The bromophenyl ring would exhibit multiple signals in the aromatic region, with their chemical shifts influenced by the bromine and phosphonate (B1237965) substituents. The carbon atom directly bonded to the phosphorus (C-P) would appear as a doublet due to one-bond coupling. The methoxy carbons would also show as a doublet due to two-bond coupling to phosphorus.

³¹P NMR: As phosphorus is a heteroatom with 100% natural abundance of the NMR-active ³¹P isotope, ³¹P NMR is particularly informative for phosphorus-containing compounds. oxinst.comresearchgate.netnih.gov A single resonance in the proton-decoupled ³¹P NMR spectrum would be characteristic of the single phosphorus environment in this compound. The chemical shift of this signal is indicative of a pentavalent phosphonate ester. huji.ac.il

| Predicted NMR Data for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | | ¹H | Aromatic protons (4H, multiplets), Methoxy protons (6H, doublet, ³JPH ≈ 11 Hz) | | ¹³C | Aromatic carbons (6C, multiple signals, with C-P bond showing a large ¹JCP coupling), Methoxy carbon (doublet, ²JCP ≈ 5-7 Hz) | | ³¹P | Single resonance (indicative of phosphonate ester) |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment and Reaction Monitoring

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing detailed connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal the coupling network among the protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy proton signal to the methoxy carbon signal.

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur at rates comparable to the NMR timescale. wiley-vch.de While specific DNMR studies on this compound are not widely reported, this methodology could be applied to investigate conformational dynamics, such as restricted rotation around the C-P bond. By acquiring NMR spectra at various temperatures, it would be possible to determine the energy barrier for this rotation, providing insight into the steric and electronic interactions between the dimethyl phosphonate group and the 3-bromophenyl ring.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of this compound. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula, C₈H₁₀BrO₃P.

Calculated Exact Mass for this compound Isotopologues:

| Molecular Formula | Isotope Combination | Calculated Monoisotopic Mass (Da) |

| C₈H₁₀⁷⁹BrO₃P | Carbon-12, Hydrogen-1, Bromine-79, Oxygen-16, Phosphorus-31 | 279.9547 |

| C₈H₁₀⁸¹BrO₃P | Carbon-12, Hydrogen-1, Bromine-81, Oxygen-16, Phosphorus-31 | 281.9527 |

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da, providing a clear signature for a bromine-containing compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺.

Common fragmentation pathways for aryl phosphonates include the cleavage of the P-O and O-C bonds of the methoxy groups and cleavage of the P-C aryl bond. Analysis of these fragmentation patterns helps to confirm the connectivity of the phosphonate and aryl moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy in Phosphonate Research

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of organophosphorus compounds like this compound. These methods probe the vibrational energy levels of molecules, providing a unique spectral fingerprint that is highly sensitive to the molecule's composition and structure.

Characteristic Vibrational Modes and Functional Group Identification

The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to the distinct vibrations of its constituent functional groups. While a dedicated spectrum for this specific compound is not widely published, the characteristic vibrational frequencies can be reliably predicted based on data from analogous structures such as dialkyl aryl phosphonates, brominated aromatic compounds, and other organophosphorus molecules vscht.cznist.govacs.orgukim.edu.mkcapes.gov.br.

The most prominent and diagnostic absorption is the phosphoryl (P=O) stretching vibration, which typically appears as a very strong and sharp band in the infrared spectrum, generally in the range of 1260-1240 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents attached to the phosphorus atom.

The P-O-C linkages give rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch, often observed around 1050-1020 cm⁻¹, is typically strong and broad, while the symmetric stretch appears at a lower frequency, usually in the 830-780 cm⁻¹ region. The methoxy groups (-OCH₃) will also exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers vscht.czresearchgate.net.

The 3-bromophenyl group can be identified by several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1400 cm⁻¹ region vscht.czorgchemboulder.com. The substitution pattern on the benzene (B151609) ring (meta-substitution) influences the pattern of C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ range, which can be diagnostic ukim.edu.mkwpmucdn.com. The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹ ukim.edu.mk.

Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, non-polar bonds, such as the C-C bonds in the aromatic ring and the C-Br bond, often produce stronger Raman signals than IR signals. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

| P=O | Stretch | 1260 - 1240 | Strong |

| P-O-C | Asymmetric Stretch | 1050 - 1020 | Strong |

| P-O-C | Symmetric Stretch | 830 - 780 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | Ring Stretch | 1600 - 1400 | Medium-Weak |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |

| C-Br | Stretch | < 700 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| This table is a compilation of typical frequency ranges from spectroscopic reference data. vscht.czukim.edu.mkorgchemboulder.comwpmucdn.com |

In-situ Reaction Monitoring using IR Spectroscopy

The synthesis of this compound, commonly achieved through reactions like the Michaelis-Arbuzov nih.govorganic-chemistry.org or palladium-catalyzed cross-coupling reactions organic-chemistry.orgacs.org, can be effectively monitored in real-time using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This process analytical technology (PAT) tool involves inserting a probe directly into the reaction vessel, allowing for the continuous collection of spectra without the need for sampling. youtube.commdpi.com

In a typical Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an aryl halide (like 3-bromotoluene (B146084) followed by functionalization, or more directly with 3-bromophenylboronic acid derivatives in some modern variations), in-situ FTIR can track the progress by monitoring the disappearance of reactant bands and the appearance of product bands. For instance, one could monitor the decrease in the intensity of a characteristic band of the starting phosphite and the simultaneous growth of the strong P=O stretching band of the this compound product around 1250 cm⁻¹. mdpi.com

This continuous data stream allows for precise determination of reaction kinetics, identification of reaction intermediates, and confirmation of the reaction endpoint. This leads to improved process control, optimization of reaction conditions (e.g., temperature, catalyst loading), and enhanced safety by avoiding the handling of intermediate samples. youtube.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be readily available in public databases, the technique is invaluable for characterizing its derivatives and key reaction intermediates. core.ac.ukrsc.orgeurjchem.com For instance, if the phosphonate ester is hydrolyzed to the corresponding 3-bromophenylphosphonic acid, or if it is used to synthesize more complex molecules like metal-organic frameworks or borylated derivatives, X-ray crystallography can provide crucial structural information. acs.orgnih.gov

The analysis of a single crystal of a suitable derivative would yield precise data on bond lengths, bond angles, and torsion angles. This data confirms the molecular connectivity and provides insights into the conformation of the molecule in the solid state. For example, it would reveal the geometry around the pentavalent phosphorus center, which is expected to be tetrahedral.

Furthermore, crystallographic analysis elucidates the supramolecular structure, showing how molecules are packed in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds (especially in phosphonic acid derivatives), dipole-dipole interactions, and π-π stacking of the aromatic rings. eurjchem.com In the case of a brominated compound, halogen bonding could also play a role in the crystal packing. The data obtained is typically presented in a table summarizing key crystallographic parameters.

Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description | Example Data |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | Dimensions of the unit cell. | a = 6.07, b = 15.98, c = 19.21 |

| α, β, γ (°) | Angles of the unit cell. | α = 90, β = 90, γ = 90 |

| V (ų) | Volume of the unit cell. | 1864 |

| Z | Number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.10 |

| This table presents hypothetical but representative data based on published structures of similar bromophenyl-containing organic molecules. core.ac.uk |

Chromatographic Techniques for Reaction Mixture Analysis and Purification Methodologies

Chromatographic methods are indispensable for both the analysis of reaction mixtures containing this compound and for its purification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and other components in the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable organophosphorus compounds. cromlab-instruments.esrcaap.pt this compound is sufficiently volatile for GC analysis. The technique separates components of a mixture based on their differential partitioning between a stationary phase in a capillary column and a mobile gas phase (typically helium).

For the analysis of a reaction mixture from a synthesis, a small aliquot would be injected into the GC. The instrument's oven temperature is programmed to ramp up, allowing compounds to elute from the column at different retention times based on their boiling points and interaction with the stationary phase. A low-polarity stationary phase, such as one based on 5% diphenyl/95% dimethyl polysiloxane, is often suitable for organophosphorus compounds. cromlab-instruments.es

The eluted compounds then enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for confident identification of the target compound and any byproducts or unreacted starting materials by comparing the fragmentation pattern to known databases or by interpretation. mdpi.comnih.gov

Table 3: Typical GC-MS Parameters for Organophosphorus Compound Analysis

| Parameter | Typical Setting |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium (1 mL/min) |

| Column Type | 5% Phenyl Polysiloxane (e.g., TG-5SilMS) |

| Oven Program | Initial 50°C, ramp at 10-20°C/min to 300-320°C |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Scan Range | 40 - 500 amu |

| This table is a compilation of typical parameters from published methods for GC-MS analysis of organophosphorus compounds. cromlab-instruments.esmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives, or for reaction mixtures where components might degrade at high temperatures, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. researchgate.net LC-MS is also highly effective for the analysis of polar phosphonates, especially if derivatization is employed to enhance sensitivity. nih.gov The separation in LC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.

For a compound like this compound, reversed-phase chromatography using a C18 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. eurl-pesticides.eursc.org

The eluent from the LC column is directed into the mass spectrometer, where an interface such as electrospray ionization (ESI) generates ions from the analytes in the liquid stream. ESI is a soft ionization technique that typically results in a strong signal for the protonated molecule [M+H]⁺ or other adducts, making it easy to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion. LC-MS is particularly useful for monitoring the progress of purification by preparative liquid chromatography. researchgate.netwiley.com

Preparative Chromatography for Compound Isolation

In the synthesis of this compound and related organophosphorus compounds, achieving high purity is essential for subsequent reactions and final product integrity. Preparative chromatography is a cornerstone technique for the isolation and purification of these compounds from complex reaction mixtures. warwick.ac.uk Both flash chromatography and preparative high-performance liquid chromatography (HPLC) are employed, with the choice depending on the scale of the purification, the difficulty of the separation, and the required final purity. labcompare.comardena.com

Flash chromatography is frequently the method of choice for routine purification of aryl phosphonates following synthesis. phenomenex.com It offers a rapid and efficient means of separating the target compound from starting materials, reagents, and byproducts. phenomenex.com The technique utilizes a stationary phase, most commonly silica (B1680970) gel, and a mobile phase, which is a solvent system optimized to achieve the desired separation. phenomenex.comrochester.edu

For this compound, a non-polar compound, a typical mobile phase for flash chromatography would consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rochester.edu The precise ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC) to achieve an optimal retention factor (Rf) for the target compound, generally in the range of 0.2 to 0.5 for good separation. rochester.edu The crude reaction mixture is typically loaded onto the column after being adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of a strong solvent. wfu.edu

Table 1: Illustrative Flash Chromatography Parameters for this compound Purification

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient or isocratic, e.g., 8:2 v/v) |

| Loading Technique | Dry loading with silica gel |

| Detection | UV at 254 nm or Potassium Permanganate stain |

This table presents a typical set of conditions. Actual parameters may vary based on the specific reaction mixture.

For separations that require higher resolution or for the purification of compounds that are difficult to separate by flash chromatography, preparative HPLC is utilized. warwick.ac.uklabcompare.com This technique employs smaller particle size stationary phases and higher pressures, leading to superior separation efficiency. labcompare.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., a mixture of acetonitrile and water), is common for purifying organophosphorus compounds like aryl phosphonates. labcompare.comwfu.edu

Method development for preparative HPLC often begins at the analytical scale to determine the optimal stationary phase and mobile phase composition. labcompare.com The choice between common organic solvents like acetonitrile and methanol can significantly impact selectivity and resolution. labcompare.com Once optimized, the method is scaled up to preparative columns, which have larger diameters to accommodate higher sample loads. ardena.com

Table 2: Representative Preparative HPLC Conditions for Aryl Phosphonate Isolation

| Parameter | Value/Description |

| Stationary Phase | C18-bonded Silica (e.g., 5-10 µm) |

| Column Dimensions | 20 mm x 250 mm (example) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 10-20 mL/min (typical for column size) |

| Detection | UV at 254 nm |

| Injection | Dissolved in a minimal volume of mobile phase or a compatible strong solvent |

This table provides an example of preparative HPLC conditions. Specifics will be highly dependent on the compound and impurities.

In documented syntheses of related compounds, such as substituted aryl phosphonates, purification by column chromatography on silica gel is a standard final step. mdpi.com For instance, the purification of diethyl (E)-(3-(2-bromophenyl)acryloyl)phosphonate was achieved using a petroleum ether:ethyl acetate mixture (1:1) as the eluent. rsc.org Similarly, other phosphonates have been purified using flash chromatography with hexane/ethyl acetate or methanol/dichloromethane solvent systems, demonstrating the versatility of this technique for this class of compounds. rochester.edursc.org

Future Directions and Emerging Research Avenues in Dimethyl 3 Bromophenyl Phosphonate Chemistry

Development of More Sustainable and Green Synthetic Protocols

A major thrust in modern chemistry is the development of environmentally benign synthetic methods. nih.gov For Dimethyl (3-bromophenyl)phosphonate, this involves moving away from traditional methods that often rely on harsh conditions and large volumes of hazardous solvents. The focus is on increasing efficiency and reducing the environmental footprint of its synthesis. nih.govpurdue.edu

The pursuit of green chemistry has led to the development of synthetic protocols that minimize or eliminate the use of solvents. nih.gov For phosphonates, methods such as microwave-assisted synthesis and reactions under solvent-free conditions have shown promise. nih.gov These techniques can lead to shorter reaction times, reduced energy consumption, and easier product purification. nih.gov

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a paradigm shift in synthesis. youtube.com This approach can create organophosphorus compounds in the absence of bulk solvents, reducing waste and sometimes enabling novel reactivity. youtube.com The application of mechanochemical methods, such as reactive extrusion, unites flow chemistry and mechanochemistry, offering a path to synthesize molecules continuously and without solvents. youtube.com While specific examples for this compound are still emerging, the general success of these techniques for organophosphorus compounds suggests a promising future direction.

Nature has evolved sophisticated enzymatic machinery for the formation and cleavage of the stable carbon-phosphorus (C-P) bond. acs.orgtamu.edu Enzymes like phosphoenolpyruvate (B93156) phosphomutase are central to the biosynthesis of naturally occurring phosphonates. frontiersin.org Researchers are exploring the potential of harnessing these biocatalysts for synthetic purposes. nih.gov There are three major classes of enzymes known to break C-P bonds: phosphonatases, the C-P lyase complex, and enzymes involved in oxidative cleavage pathways. tamu.edu

While the direct enzymatic synthesis of an arylphosphonate like this compound from simple precursors is a significant challenge, the potential for "chemoenzymatic" strategies is growing. nih.gov This could involve using enzymes to create key precursors or to modify the phosphonate (B1237965) molecule with high selectivity. The discovery and engineering of new enzymes with tailored specificities could ultimately provide a highly sustainable route to this and related compounds. nih.govnih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The primary route to arylphosphonates like this compound is the Hirao cross-coupling reaction, which typically uses a palladium catalyst. nih.govnih.govthieme-connect.com Future research is focused on developing more active, stable, and cost-effective catalysts.

Advanced Palladium Systems: Research continues to optimize palladium-based systems. This includes the development of new phosphine (B1218219) ligands (e.g., dppf, cataCXium A) and the use of additives like acetates or iodides, which can significantly accelerate the reaction and broaden the substrate scope to include less reactive aryl chlorides. purdue.eduresearchgate.netnih.gov Mechanistic studies are providing a deeper understanding of the catalytic cycle, helping to rationally design more efficient catalysts. nih.govresearchgate.netmit.edu

Nickel and Copper Catalysis: As a more abundant and less expensive alternative to palladium, nickel catalysis is a major area of investigation for C-P bond formation. nih.govresearchgate.net Nickel catalysts have shown effectiveness in coupling aryl bromides and could be applied to the synthesis of this compound. nih.govnih.gov Copper-catalyzed methods are also being explored, offering another avenue for more economical P-arylation reactions. nih.gov

Photoredox Catalysis: A significant breakthrough is the use of visible-light photoredox catalysis. purdue.edu These methods can generate highly reactive aryl radical intermediates from aryl halides under exceptionally mild, room-temperature conditions. purdue.eduacs.org Importantly, many of these systems are metal-free, using organic dyes like Eosin Y or 10H-phenothiazine (PTZ) as photocatalysts, which avoids potential contamination of the product with transition metals and is attractive for synthesizing compounds with chelating properties. nih.govmdpi.com This approach has been successfully used for a variety of aryl halides and represents a powerful, green strategy for C-P bond formation. purdue.edumdpi.com

Below is a table summarizing various catalytic systems used for arylphosphonate synthesis.

| Catalyst System | Coupling Partners | Key Features |

|---|---|---|

| Palladium(0) / PPh₃ | Aryl Halide + Dialkyl Phosphite (B83602) | The original Hirao reaction conditions. nih.gov |

| Pd(OAc)₂ / dppf | Aryl Halide + Dialkyl Phosphite | Improved system with broader substrate scope. researchgate.net |

| Nickel(II) Complexes | Aryl Halide + >P(O)H Reagents | Cost-effective alternative to palladium. nih.govresearchgate.net |

| Copper(I) / N-ligands | Aryl Halide + >P(O)H Reagents | Another economical transition-metal catalyst option. nih.gov |

| Eosin Y / Visible Light | Bromo-phenanthrolines + Triethyl Phosphite | Metal-free photoredox catalysis under mild conditions. mdpi.com |

| 10H-phenothiazine (PTZ) / Visible Light | Aryl Halide + Trialkyl Phosphite | Inexpensive, metal-free organocatalyst for C-P bond formation. purdue.edunih.gov |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow manufacturing is a major trend in the chemical industry, driven by benefits in safety, efficiency, and scalability. youtube.comrsc.org

Continuous Flow Synthesis: Flow chemistry offers precise control over reaction parameters like temperature and mixing, and the small reactor volumes enhance safety, especially for highly exothermic reactions. youtube.comresearchgate.net This technology is well-suited for the synthesis of organophosphorus compounds and active pharmaceutical ingredients. researchgate.netnih.gov Established methods for synthesizing this compound could be adapted to flow reactors, enabling safer, more consistent, and scalable production. youtube.com

Automated Synthesis Platforms: The integration of robotics and artificial intelligence is revolutionizing chemical synthesis. youtube.com Automated platforms can perform high-throughput screening to rapidly optimize reaction conditions or synthesize libraries of compounds for drug discovery. nih.govnih.gov Platforms like SynFini can automate the entire workflow from design to synthesis and analysis. youtube.com Applying this technology to this compound would allow for the rapid exploration of its derivatives, accelerating the discovery of new materials and molecules with desired properties. youtube.com

Design and Synthesis of Advanced Materials Precursors

Arylphosphonates are valuable building blocks for advanced materials due to the robust nature of the phosphonate group. This compound, in particular, is a precursor to bifunctional linkers for creating complex, tailored materials.

Metal-Organic Frameworks (MOFs): The phosphonate group (-PO₃²⁻) is an excellent alternative to the more common carboxylate group for constructing MOFs. wsu.edu It forms strong bonds with hard metal ions like Zr⁴⁺, leading to materials with high thermal and chemical stability. nih.gov this compound can be hydrolyzed to 3-bromophenylphosphonic acid, which serves as a linker in MOF synthesis. researchgate.netresearchgate.net The bromine atom provides a reactive handle for post-synthetic modification, allowing for the introduction of other functional groups into the MOF pores, which can tune the material's properties for applications in gas storage, separation, or catalysis. nih.gov

Polymers and Supramolecular Materials: The phosphonate moiety can be incorporated into polymers to enhance properties like flame retardancy or adhesion. Furthermore, arylphosphonates are precursors to phosphine ligands used in catalysis and can act as tectons (building blocks) for creating complex supramolecular structures. helsinki.firsc.org

Unexplored Reactivity Modes and Mechanistic Discoveries

Beyond established reactions, future research will likely uncover new ways to transform and utilize this compound, driven by a deeper understanding of its chemical behavior.

Phosphonate-Directed C-H Activation: A frontier in organic synthesis is the direct functionalization of C-H bonds. acs.orgchemistryviews.org The phosphonate group can act as a directing group, guiding a metal catalyst to activate a C-H bond on the aromatic ring, typically at the ortho position. rsc.orgnih.gov This strategy, for instance through ortho-borylation, opens up efficient pathways to highly substituted phosphoarenes that are difficult to access through traditional cross-coupling methods. nih.gov This would allow the "3-bromo" part of the molecule to be complemented with functionality at the 2- or 4-position of the phenyl ring.

Novel Mechanistic Pathways: While the general catalytic cycle of the Hirao reaction is understood, detailed mechanistic studies continue to reveal subtleties that can be exploited for improved synthesis. researchgate.netmit.edursc.org Furthermore, the rise of photoredox catalysis has brought radical-based mechanisms to the forefront. purdue.edunih.gov Exploration of these pathways could lead to entirely new reactions. The discovery of unusual enzymatic transformations, such as the 1,2-phosphono-migration catalyzed by HppE, suggests that non-classical reactivity modes may be possible under the right conditions, inspiring chemists to explore new catalytic approaches.

Q & A

Q. What are the established synthesis routes for Dimethyl (3-bromophenyl)phosphonate, and how are they validated?